Piriprost

Beschreibung

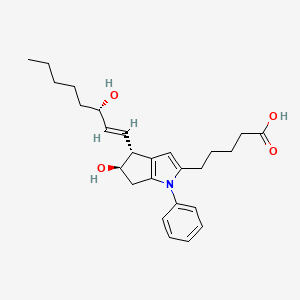

Structure

3D Structure

Eigenschaften

CAS-Nummer |

79672-88-1 |

|---|---|

Molekularformel |

C26H35NO4 |

Molekulargewicht |

425.6 g/mol |

IUPAC-Name |

5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid |

InChI |

InChI=1S/C26H35NO4/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31)/b16-15+/t21-,22+,25+/m0/s1 |

InChI-Schlüssel |

CZIIGGQJILPHEU-HCHVXQBBSA-N |

SMILES |

CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |

Isomerische SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |

Kanonische SMILES |

CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6,9-deepoxy-6,9-(phenylimino)-delta (6,8)pgI1 6,9-desepoxy-6,9-(phenylimino)-delta-(6,8)prostaglandin I1 piriprost U 60,257 U 60257 U 60257B U-60,257 U-60257 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Piriprost (U-60,257): Mechanism of Action as a Selective 5-Lipoxygenase Inhibitor

[1]

Executive Summary

Piriprost (U-60,257) is a structurally distinct pharmacological agent classified as a selective 5-lipoxygenase (5-LO) inhibitor .[1] Chemically defined as 6,9-deepoxy-6,9-(phenylimino)-

While largely superseded in clinical development by later generations of inhibitors (e.g., Zileuton), Piriprost remains a critical reference compound in respiratory pharmacology for validating the role of leukotrienes in airway hyperresponsiveness (AHR) and immediate hypersensitivity reactions.

Molecular Mechanism of Action

Primary Target: 5-Lipoxygenase (5-LO)

The core mechanism of Piriprost is the inhibition of the 5-lipoxygenase enzyme (ALOX5) .[1] This enzyme is responsible for the first two catalytic steps in the leukotriene cascade:

-

Oxygenation: Conversion of Arachidonic Acid (AA) to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1]

-

Dehydration: Conversion of 5-HPETE to the unstable epoxide intermediate Leukotriene A

(LTA

Piriprost inhibits the accumulation of both 5-HETE (the stable reduction product of 5-HPETE) and downstream leukotrienes. Experimental kinetics suggest it acts upstream of LTA

Selectivity Profile

Piriprost exhibits a high degree of selectivity, a critical requirement for dissecting inflammatory pathways:

-

5-LO vs. COX: Piriprost does not inhibit cyclooxygenase enzymes (COX-1/COX-2) at concentrations that fully suppress leukotriene synthesis.[1] This preserves the production of cytoprotective prostaglandins (e.g., PGE

, PGI -

5-LO vs. 12/15-LO: It shows marked selectivity for 5-LO over 12-lipoxygenase (platelet type) and 15-lipoxygenase.[1]

-

LTC

Synthase: It is a weak inhibitor of solubilized LTC

Secondary Pharmacodynamics (Off-Target Effects)

Research indicates Piriprost possesses unique secondary properties distinct from other 5-LO inhibitors:

-

fMLP Antagonism: In human neutrophils, Piriprost inhibits superoxide anion (

) generation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP).[1][2] This effect appears to be competitive at the fMLP receptor level, independent of 5-LO inhibition.[1][2] -

Adenosine Uptake: High concentrations may inhibit adenosine uptake, potentially contributing to local anti-inflammatory effects.[1]

Biochemical Pathway Visualization

The following diagram illustrates the Arachidonic Acid cascade and the precise intervention point of Piriprost.

Caption: Schematic of the Arachidonic Acid cascade showing Piriprost's selective blockade of the 5-Lipoxygenase enzyme, preventing the formation of pro-inflammatory Leukotrienes (LTB4, LTC4/D4/E4).[3][4][5]

Biochemical Data Profile

The following table summarizes the inhibitory potency of Piriprost across different biological systems. Note the variability based on cell type, which is characteristic of lipoxygenase inhibitors due to intracellular compartmentalization and cofactor availability.

| Assay System | Target Metabolite | IC50 ( | Notes |

| Mouse Mast Cells (Cloned) | LTC | 9 - 14 | Parallel inhibition of 5-HETE |

| RBL-1 Cells (Rat Basophil Leukemia) | LTC | 15 - 50 | Higher concentration required vs. mast cells |

| Human Neutrophils (PMNL) | LTB | ~1 - 5 | Potent inhibition of chemotactic mediator |

| Human Platelets | 12-HETE | > 100 | Demonstrates lack of 12-LO inhibition |

| Sheep Seminal Vesicles | Prostaglandins | > 100 | Demonstrates lack of COX inhibition |

Experimental Methodologies

To validate Piriprost's mechanism in a research setting, the following protocols are established standards. These methodologies ensure the compound is tested in a self-validating system where positive (A23187) and negative (Vehicle) controls confirm assay integrity.[1]

In Vitro 5-LO Inhibition Assay (RBL-1 Model)

Objective: Quantify the reduction of cysteinyl leukotrienes in a cellular environment.[1]

Reagents:

-

Cell Line: RBL-1 (Rat Basophil Leukemia) cells, cultured in MEM + 10% FCS.[1]

-

Stimulus: Calcium Ionophore A23187 (Stock: 10 mM in DMSO).[1]

-

Inhibitor: Piriprost (dissolved in ethanol or DMSO; final solvent <0.1%).[1]

-

Buffer: MCM (Modified Calcium-Magnesium free buffer) or Tyrode’s buffer.[1]

Protocol:

-

Preparation: Harvest RBL-1 cells and resuspend at

cells/mL in buffer. -

Pre-incubation: Aliquot 500

L of cell suspension into reaction tubes. Add 5-

Control: Vehicle only.[1]

-

-

Challenge: Add A23187 (final concentration 5-10

M) to initiate the arachidonic acid cascade. Incubate at 37°C for 15 minutes . -

Termination: Stop the reaction by adding 1.5 volumes of ice-cold Methanol (or Acetonitrile) containing an internal standard (e.g., PGB

). -

Extraction: Centrifuge at 10,000 x g for 10 minutes to pellet protein. Collect supernatant.

-

Quantification: Analyze supernatant via RP-HPLC (C18 column) monitoring UV absorbance at 280 nm (for leukotrienes) or use a specific enzyme immunoassay (EIA) for Cysteinyl-LTs.

-

Calculation: Calculate % Inhibition =

.[1]

In Vivo Airway Hyperresponsiveness (Guinea Pig Model)

Objective: Assess the physiological relevance of 5-LO inhibition in preventing bronchoconstriction.

Protocol:

-

Sensitization: Sensitize Guinea pigs (Hartley strain) with Ovalbumin (10 mg/kg i.p.) on Day 0 and Day 2.[1]

-

Drug Administration: On Day 14-21 (challenge day), administer Piriprost.

-

Challenge: Anesthetize animals and mechanically ventilate. Administer aerosolized Ovalbumin or i.v. Arachidonic Acid.[1][6][7][8]

-

Measurement: Monitor Pulmonary Resistance (R

) and Dynamic Compliance (C -

Validation: A successful blockade is indicated by a statistically significant reduction in the "Late Phase" asthmatic response or blunting of the immediate bronchospasm compared to vehicle-treated controls.

References

-

Bach, M. K., et al. (1982).[1] "6,9-Deepoxy-6,9-(phenylimino)-

-prostaglandin I -

Kowalczyk-Bronisz, S. H., et al. (1987).[1] "Experiments on the mode of action of piriprost (U-60257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells." Biochemical Pharmacology. Link

-

Johnson, H. G., et al. (1983).[1] "The inhalation of piriprost (U-60,257), a novel leukotriene synthesis inhibitor, inhibits allergen-induced bronchoconstriction in the guinea pig."[1] Prostaglandins.[1][2][6][9] Link

-

Bureau, M. F., et al. (1988).[1] "Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils." Prostaglandins Leukotrienes and Essential Fatty Acids. Link

-

Mann, J. S., et al. (1986).[1] "Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma."[1][8] Thorax.[1] Link

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experiments on the mode of action of piriprost (U-60,257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis inhibitors for leukotrienes in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]

- 7. Prospects for the inhibition of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piriprost - AdisInsight [adisinsight.springer.com]

Piriprost (U-60,257): A Technical Guide to its Mechanism as a 5-Lipoxygenase Inhibitor in Leukotriene Synthesis

Introduction

Leukotrienes are a family of potent, pro-inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[1] The family is broadly divided into two major classes: Leukotriene B4 (LTB4), a powerful chemoattractant for leukocytes, and the cysteinyl leukotrienes (CysLTs; LTC4, LTD4, and LTE4), which are known for inducing bronchoconstriction, mucus secretion, and increasing microvascular permeability.[1][2] The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), making it a prime therapeutic target for controlling inflammation.[3][4]

Piriprost, also known as U-60,257, is a prostaglandin derivative that has been extensively studied as a selective inhibitor of the 5-lipoxygenase pathway.[5][6] This technical guide provides an in-depth exploration of the biochemical role of Piriprost, detailing its mechanism of action, the experimental protocols used to validate its function, and its application as a tool for investigating the complexities of the leukotriene synthesis cascade.

The Leukotriene Synthesis Pathway: A Primer

The biosynthesis of leukotrienes is a multi-step enzymatic cascade initiated in response to inflammatory stimuli.[1] The process begins with the release of arachidonic acid (AA) from the phospholipids of the cell membrane, a reaction catalyzed by phospholipase A2 (cPLA2α).[7][8]

Once liberated, AA is presented to the enzyme 5-lipoxygenase (5-LOX) by an accessory protein known as the 5-lipoxygenase-activating protein (FLAP).[1][2] 5-LOX then catalyzes two sequential reactions: first, the insertion of molecular oxygen to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and second, a dehydration step to produce the unstable epoxide intermediate, Leukotriene A4 (LTA4).[7][9]

LTA4 represents a critical branchpoint in the pathway.[10] It can be converted into two distinct classes of biologically active leukotrienes:

-

Conversion to LTB4: In cells containing the enzyme LTA4 hydrolase (LTA4H), such as neutrophils and monocytes, LTA4 is hydrolyzed to form LTB4, a potent chemoattractant that recruits inflammatory cells to the site of injury.[2][11][12]

-

Conversion to Cysteinyl Leukotrienes (CysLTs): In cells like mast cells and eosinophils that express LTC4 synthase (LTC4S), LTA4 is conjugated with glutathione to form LTC4.[2][9] LTC4 is subsequently metabolized extracellularly to LTD4 and LTE4. These CysLTs are key mediators of bronchoconstriction and vascular leakage in allergic and asthmatic responses.[1]

Figure 1: The Leukotriene Biosynthesis Pathway.

Piriprost: Molecular Profile and Mechanism of Action

Piriprost is a synthetic prostaglandin derivative identified by the CAS Number 79672-88-1 and the molecular formula C26H35NO4.[13][14] It was developed as a selective inhibitor of leukotriene formation, with extensive research demonstrating its primary mechanism of action as the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[5][6][15]

By targeting the first committed step in the leukotriene cascade, Piriprost effectively blocks the production of the unstable intermediate LTA4. This upstream inhibition prevents the synthesis of both major downstream branches of the pathway: the formation of the potent chemoattractant LTB4 and the formation of the bronchoconstrictive cysteinyl leukotrienes (LTC4, D4, E4).[1][15] This dual action is a key feature of 5-LOX inhibitors compared to more targeted approaches like LTA4H inhibitors or CysLT receptor antagonists.[4][11]

Interestingly, some studies have noted that Piriprost can inhibit superoxide generation in neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP) at concentrations higher than those needed to depress LTB4 formation.[16] This effect appears to be independent of lipoxygenase inhibition, suggesting a potential secondary mechanism at the fMLP receptor or its associated signal transduction pathways.[16]

Figure 2: Piriprost's point of inhibition in the leukotriene pathway.

In Vitro Evaluation of Piriprost's Inhibitory Activity

The validation of a 5-LOX inhibitor requires a multi-faceted approach, moving from isolated enzyme systems to complex cellular models. This ensures that the observed effect is due to direct enzyme inhibition and is effective in a biologically relevant context.

Data Presentation: Inhibitory Profile of Piriprost

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Piriprost against various functions in human platelets and neutrophils, demonstrating its potency and selectivity.

| Parameter Inhibited | Cell Type | IC50 Value (µM) | Reference |

| LTB4 Synthesis | Human Neutrophils | 14 | [6] |

| Neutrophil Aggregation | Human Neutrophils | 10 | [6] |

| Neutrophil Chemotaxis | Human Neutrophils | 0.1 | [6] |

| Oxidative Species Release | Human Neutrophils | 0.04 | [6] |

| Platelet Aggregation (Epinephrine-induced) | Human Platelets | 0.04 | [6] |

| Thromboxane A2 (TXA2) Biosynthesis | Human Platelets | 0.04 | [6] |

This table quantitatively demonstrates that Piriprost inhibits neutrophil and platelet functions at micromolar to nanomolar concentrations, with particularly potent effects on oxidative species release and platelet activity.

Experimental Protocol: Cellular Assay for LTB4 Inhibition in Human Neutrophils

This protocol describes a robust method for quantifying the inhibitory effect of Piriprost on LTB4 production in primary human cells. The causality behind this experimental design is to mimic an inflammatory response in vitro by using a calcium ionophore to trigger the leukotriene cascade and then measuring the primary product of the LTA4H branch, LTB4.

Objective: To determine the IC50 of Piriprost for the inhibition of A23187-stimulated LTB4 synthesis in isolated human neutrophils.

Methodology:

-

Isolation of Human Polymorphonuclear Neutrophils (PMNs):

-

Collect whole blood from healthy, consenting donors into heparinized tubes.

-

Isolate PMNs using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran sedimentation).

-

Perform a hypotonic lysis step to remove any contaminating red blood cells.

-

Resuspend the purified PMN pellet (>95% purity) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Pre-incubation with Inhibitor:

-

Aliquot the PMN suspension into microcentrifuge tubes at a final concentration of 5-10 x 10⁶ cells/mL.

-

Add Piriprost at a range of final concentrations (e.g., 0.01 µM to 100 µM), including a vehicle control (e.g., DMSO or ethanol).

-

Incubate the cells for 15 minutes at 37°C to allow for cell penetration and target engagement by the inhibitor.

-

-

Stimulation of LTB4 Synthesis:

-

Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187, to a final concentration of 5 µM.

-

Incubate for a further 10 minutes at 37°C. The ionophore creates pores in the cell membrane, allowing an influx of extracellular calcium, which is a critical signal for activating cPLA2 and 5-LOX.[1]

-

-

Termination and Sample Preparation:

-

Stop the reaction by placing the tubes on ice and adding 2 volumes of ice-cold methanol to precipitate proteins and extract the lipid mediators.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the synthesized LTB4, for analysis.

-

-

Quantification of LTB4:

-

Analyze the LTB4 content in the supernatant using a validated quantification method, such as a competitive ELISA or LC-MS/MS (detailed in Section 4).

-

-

Data Analysis:

-

Calculate the percentage of LTB4 inhibition for each Piriprost concentration relative to the vehicle-treated control.

-

Plot the percent inhibition against the logarithm of the Piriprost concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Quantification of Leukotriene B4: Methodologies

Accurate quantification of LTB4 is essential for evaluating the efficacy of inhibitors like Piriprost. The choice of method depends on the required sensitivity, specificity, and sample throughput.

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying LTB4 in biological samples.[17][18] Most commercial kits operate on the principle of competitive binding.

Protocol Principle:

-

Coating: A 96-well microplate is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

-

Competitive Binding: The sample (containing unknown LTB4), a fixed amount of enzyme-conjugated LTB4 (e.g., LTB4-Alkaline Phosphatase), and a specific primary antibody (e.g., rabbit anti-LTB4) are added to the wells. The LTB4 in the sample competes with the enzyme-conjugated LTB4 for binding to the limited number of primary antibody sites.

-

Incubation & Wash: After incubation, the plate is washed to remove all unbound reagents. The amount of enzyme-conjugated LTB4 bound to the plate is inversely proportional to the amount of LTB4 in the original sample.

-

Detection: A substrate (e.g., pNpp) is added, which is converted by the bound enzyme into a colored product.

-

Readout: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of LTB4 in the sample is determined by comparing its absorbance to a standard curve generated with known amounts of LTB4.[19]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of lipid mediators due to its exceptional sensitivity and specificity.[20][21] It can distinguish LTB4 from its isomers and metabolites, providing highly reliable data.

Figure 3: General workflow for LTB4 quantification by LC-MS/MS.

Workflow Principle:

-

Sample Preparation: LTB4 is extracted from the biological matrix, typically using solid-phase extraction (SPE), to remove interfering substances and concentrate the analyte.[21] An isotope-labeled internal standard (e.g., LTB4-d4) is added at the beginning to account for sample loss during preparation and analysis.

-

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system, where LTB4 is separated from other molecules based on its physicochemical properties, usually on a C18 reversed-phase column.[20][22]

-

Ionization and Mass Analysis: The separated analyte flows into the mass spectrometer. It is ionized, typically using electrospray ionization (ESI) in negative mode. In the tandem mass spectrometer (usually a triple quadrupole), a specific precursor ion for LTB4 is selected, fragmented, and a specific product ion is monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), ensures that only LTB4 is being measured.[21]

In Vivo and Preclinical Evidence

The efficacy of Piriprost has been evaluated in several preclinical models of inflammation and airway disease.

-

Acute Inflammation Model: In a rat model of thioglycollate-induced peritonitis, intraperitoneal administration of Piriprost (40 mg/kg) significantly inhibited the accumulation of leukocytes in the peritoneal cavity by 34%.[15] This finding supports the anti-inflammatory potential of 5-LOX inhibition by demonstrating a reduction in the recruitment of inflammatory cells in vivo.

-

Airway Hyperresponsiveness Model: In a study using Rhesus monkeys, chronic ozone exposure was used to induce airway hyperresponsiveness.[23] Prophylactic treatment with inhaled Piriprost was shown to have a protective effect, particularly on the smaller airways, implicating a role for 5-lipoxygenase products in this pathology.[23]

-

Clinical Studies in Asthma: Despite promising preclinical data, the clinical efficacy of inhaled Piriprost in asthmatic patients has been limited. Studies investigating its effect on allergen- and exercise-induced bronchoconstriction found no significant protective effect compared to placebo.[24][25] These outcomes highlight the complexity of translating preclinical findings to human diseases and underscore the multifactorial nature of asthma pathophysiology.

Conclusion

Piriprost (U-60,257) is a well-characterized inhibitor of the 5-lipoxygenase enzyme. By targeting the initial and rate-limiting step of the leukotriene synthesis pathway, it effectively prevents the production of both the potent chemoattractant LTB4 and the bronchoconstrictive cysteinyl leukotrienes. Its mechanism has been validated through a series of in vitro cellular assays and in vivo preclinical models, which demonstrate its ability to reduce leukotriene synthesis and subsequent inflammatory responses. While its journey in clinical development for asthma did not lead to a therapeutic product, Piriprost remains an invaluable tool for researchers and scientists. It provides a selective pharmacological means to probe the intricate roles of the 5-lipoxygenase pathway in health and disease, aiding in the ongoing efforts to develop novel anti-inflammatory therapeutics.

References

-

Leukotrienes - biosynthesis and mechanisms of action. (1999). Australian Prescriber. Available at: [Link]

-

What are LTA4H inhibitors and how do they work? (2024). Synapse. Available at: [Link]

-

Johnson, H. G., & McNee, M. L. (1983). Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation. PubMed. Available at: [Link]

-

Braise, M., & Borgeat, P. (1987). Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils. PubMed. Available at: [Link]

-

Piriprost - AdisInsight. (2021). AdisInsight. Available at: [Link]

-

New discovery solves problem of anti-inflammatory substance. (2014). Karolinska Institutet. Available at: [Link]

-

Lin, A. H., & Ruwart, M. J. (1987). Inhibition of human platelet and neutrophil function by piriprost (U-60257). PubMed. Available at: [Link]

-

Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins. (2026). The Medical Biochemistry Page. Available at: [Link]

-

Pal, K., et al. (2019). Eosinophils Express LTA4 Hydrolase and Synthesize LTB4: Important for Asthma Pathogenesis? PMC. Available at: [Link]

-

Johnson, H. G., Stout, B. K., & Ruppel, P. L. (1988). Inhibition of the 5-lipoxygenase pathway with piriprost (U-60,257) protects normal primates from ozone-induced methacholine hyperresponsive small airways. PubMed. Available at: [Link]

-

Leukotriene - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

Haeggström, J. Z., & Funk, C. D. (2011). Leukotriene biosynthetic enzymes as therapeutic targets. PMC. Available at: [Link]

-

Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of leukotrienes. Bioscience Pharma. Available at: [Link]

-

Pal, K., et al. (2019). Leukotriene A4 Hydrolase Activation and Leukotriene B4 Production by Eosinophils in Severe Asthma. Ovid. Available at: [Link]

-

Haeggström, J. Z. (2000). Structure, Function, and Regulation of Leukotriene A4 Hydrolase. ATS Journals. Available at: [Link]

-

Bakhtiar, R., et al. (2022). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Bentham Science Publisher. Available at: [Link]

-

Hayes, E. C., et al. (1983). Radioimmunoassay for leukotriene B4. PubMed. Available at: [Link]

-

Leukotriene B4 ELISA Kits. (n.d.). Biocompare. Available at: [Link]

-

Mann, J. S., et al. (1986). Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma. PMC. Available at: [Link]

-

Penning, T. D. (2001). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. PubMed. Available at: [Link]

-

Örning, L., et al. (1991). Potent and selective inhibitors of leukotriene A4 hydrolase: effects on purified enzyme and human polymorphonuclear leukocytes. PubMed. Available at: [Link]

-

General Leukotriene B4 (LTB4) ELISA Kit (UNDL00051). (n.d.). Assay Genie. Available at: [Link]

-

Mann, J. S., et al. (1986). Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma. PubMed. Available at: [Link]

-

Popular 5 Lipoxygenase Inhibitors List, Drug Prices and Medication Information. (n.d.). GoodRx. Available at: [Link]

-

Kumlin, M. (1996). Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects. PubMed. Available at: [Link]

-

5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList. Available at: [Link]

-

Leukotrienes: Inhibitors & Natural Ways to Block Them. (2020). SelfHacked. Available at: [Link]

-

Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. (2021). PubMed. Available at: [Link]

-

An Overview of Different Analytical Techniques for Leukotriene Antagonists in Different Matrices. (2016). ResearchGate. Available at: [Link]

-

Moreno-Fernández, S., et al. (2019). Inhibition of 5-lipoxygenase derived leukotrienes and hemiketals as a novel anti-inflammatory mechanism of urolithins. PMC. Available at: [Link]

-

Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. (2016). Der Pharma Chemica. Available at: [Link]

-

PIRIPROST. (n.d.). gsrs. Available at: [Link]

-

Leukotriene Receptor Antagonists. (2023). NCBI Bookshelf. Available at: [Link]

-

Werz, O., & Steinhilber, D. (2004). Protein Kinase A Inhibits Leukotriene Synthesis by Phosphorylation of 5-Lipoxygenase on Serine 523. Semantic Scholar. Available at: [Link]

-

Bisgaard, H. (2001). Pathophysiology of the cysteinyl leukotrienes and effects of leukotriene receptor antagonists in asthma. COPSAC. Available at: [Link]

Sources

- 1. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. Leukotriene - Wikipedia [en.wikipedia.org]

- 3. 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 4. selfhacked.com [selfhacked.com]

- 5. Piriprost - AdisInsight [adisinsight.springer.com]

- 6. Inhibition of human platelet and neutrophil function by piriprost (U-60,257) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. biosciencepharma.com [biosciencepharma.com]

- 10. Eosinophils Express LTA4 Hydrolase and Synthesize LTB4: Important for Asthma Pathogenesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 12. atsjournals.org [atsjournals.org]

- 13. medkoo.com [medkoo.com]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biocompare.com [biocompare.com]

- 18. assaygenie.com [assaygenie.com]

- 19. msesupplies.com [msesupplies.com]

- 20. eurekaselect.com [eurekaselect.com]

- 21. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. Inhibition of the 5-lipoxygenase pathway with piriprost (U-60,257) protects normal primates from ozone-induced methacholine hyperresponsive small airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Novel Antiasthmatic Agent: An In-depth Technical Guide to the Historical Development of Piriprost

For Researchers, Scientists, and Drug Development Professionals

The quest for effective asthma therapies has been a journey of evolving scientific understanding, from broad-acting bronchodilators to targeted molecular interventions. In the early 1980s, a promising new compound, Piriprost (U-60,257), emerged from the laboratories of The Upjohn Company. It represented a rational drug design approach aimed at a key inflammatory pathway implicated in asthma: the 5-lipoxygenase cascade. This technical guide provides a comprehensive historical account of Piriprost's development, from its scientific rationale and preclinical evaluation to its eventual clinical trials, offering valuable insights into the challenges and lessons of antiasthmatic drug discovery.

The Scientific Imperative: Targeting Leukotriene Synthesis

The development of Piriprost was predicated on the burgeoning understanding of the central role of leukotrienes in the pathophysiology of asthma. Leukotrienes are potent, pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) enzyme. Their physiological effects, including intense bronchoconstriction, increased vascular permeability, and enhanced mucus secretion, are all hallmarks of the asthmatic response.

Piriprost, chemically known as 6,9-deepoxy-6,9-(phenylimino)-delta 6,8-prostaglandin I1, was designed as a selective inhibitor of the 5-lipoxygenase pathway. The therapeutic hypothesis was that by blocking the synthesis of leukotrienes, Piriprost could prevent the downstream inflammatory events that lead to airway obstruction in asthma. This represented a novel mechanistic approach, moving beyond symptomatic relief with bronchodilators towards a more targeted anti-inflammatory strategy.

Preclinical Pharmacology: From In Vitro Potency to In Vivo Efficacy

The preclinical development of Piriprost involved a rigorous series of in vitro and in vivo studies to characterize its mechanism of action, potency, and efficacy in relevant models of asthma.

In Vitro Characterization of 5-Lipoxygenase Inhibition

The primary mechanism of Piriprost as a 5-LO inhibitor was established through a variety of in vitro cellular assays. These experiments were fundamental in confirming its intended mode of action and quantifying its inhibitory potency.

Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay in Rat Basophilic Leukemia (RBL-1) Cells

-

Cell Culture and Harvest: Rat basophilic leukemia (RBL-1) cells are cultured in appropriate media until they reach a suitable density. The cells are then harvested and washed.

-

Pre-incubation with Inhibitor: The RBL-1 cells are resuspended in a buffered salt solution and pre-incubated with varying concentrations of Piriprost (or a vehicle control) for a defined period, typically 15-30 minutes at 37°C.

-

Stimulation of Leukotriene Synthesis: The cells are then challenged with a calcium ionophore, such as A23187, to stimulate the 5-lipoxygenase pathway and induce the synthesis and release of leukotrienes.

-

Termination and Extraction: The reaction is terminated, and the leukotrienes (e.g., LTB4, LTC4) are extracted from the cell supernatant using a suitable method, such as solid-phase extraction.

-

Quantification of Leukotrienes: The extracted leukotrienes are quantified using high-performance liquid chromatography (HPLC) or a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of Piriprost that causes a 50% inhibition of leukotriene synthesis (IC50) is calculated from the dose-response curve.

The rationale for this experimental design is its ability to provide a direct measure of the compound's inhibitory effect on the target enzyme within a relevant cellular system. The use of a calcium ionophore provides a robust and reproducible stimulus for the 5-LO pathway, allowing for a clear and quantitative assessment of Piriprost's potency. Studies in RBL-1 cells and cloned mouse mast cells demonstrated that Piriprost inhibited the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), LTB4, and the sulfidopeptide leukotrienes in parallel, with IC50 values typically in the micromolar range.[1]

In Vivo Efficacy in Animal Models of Asthma

Following the confirmation of its in vitro activity, Piriprost was evaluated in animal models designed to mimic key features of human asthma, particularly antigen-induced bronchoconstriction. The actively sensitized guinea pig model was a cornerstone of this in vivo evaluation.

Experimental Protocol: Antigen-Induced Bronchoconstriction in Actively Sensitized Guinea Pigs

-

Sensitization: Guinea pigs are actively sensitized to an antigen, commonly ovalbumin, via intraperitoneal injections.

-

Drug Administration: A predetermined time before antigen challenge, sensitized guinea pigs are administered Piriprost or a vehicle control through a relevant route (e.g., oral, intravenous, or aerosol).

-

Antigen Challenge: The animals are then challenged with an aerosolized solution of ovalbumin to induce bronchoconstriction.

-

Measurement of Airway Obstruction: The degree of bronchoconstriction is assessed by measuring changes in airway resistance and/or a decrease in respiratory airflow, often using a whole-body plethysmograph to determine specific airway resistance (SRaw).

-

Data Analysis: The protective effect of Piriprost is quantified by comparing the magnitude of the antigen-induced bronchoconstriction in the drug-treated group to the vehicle-treated control group.

This protocol is self-validating as it includes a positive control (antigen challenge in the absence of the drug) and allows for the determination of a dose-response relationship for the test compound. Piriprost was shown to effectively inhibit the leukotriene-dependent component of antigen-induced bronchoconstriction in this model.[2] Further studies in rhesus monkeys demonstrated that Piriprost could protect against ozone-induced airway hyperresponsiveness, suggesting its potential to mitigate environmentally triggered asthma-like symptoms.[3]

Clinical Development: Assessing Efficacy in Human Asthma

The promising preclinical data for Piriprost prompted its advancement into clinical trials to evaluate its safety and efficacy in patients with asthma.

Phase I: Safety and Tolerability

Initial Phase I studies in healthy volunteers established the safety and tolerability profile of Piriprost, allowing for the selection of appropriate doses for further clinical investigation.

Phase II: Evaluation in Allergen- and Exercise-Induced Asthma

A key Phase II clinical trial was designed to assess the efficacy of inhaled Piriprost in preventing bronchoconstriction induced by two common triggers in asthmatic patients: allergens and exercise.

Experimental Protocol: Clinical Trial of Inhaled Piriprost in Allergen- and Exercise-Induced Asthma

-

Patient Population: The study enrolled patients with a confirmed diagnosis of allergic asthma and a documented history of both allergen- and exercise-induced bronchoconstriction.

-

Baseline Challenge: Each participant underwent baseline challenges with a specific allergen and a standardized exercise test (e.g., treadmill running) to determine the provocative stimulus required to induce a significant fall in forced expiratory volume in one second (FEV1).

-

Study Design: The trial employed a randomized, double-blind, placebo-controlled, crossover design.

-

Intervention: On separate study days, patients received a single inhaled dose of Piriprost or a matching placebo.

-

Post-Dose Challenge: Following a specified time after drug administration, patients were challenged with either the allergen or the exercise stimulus.

-

Efficacy Assessment: The primary endpoint was the change in FEV1 from pre-challenge baseline, measured at regular intervals post-challenge.

-

Data Analysis: The protective effect of Piriprost was determined by comparing the post-challenge fall in FEV1 after drug treatment with the fall after placebo administration.

Despite the strong preclinical evidence, the results of this clinical trial were disappointing. Inhaled Piriprost did not provide a significant protective effect against either allergen- or exercise-induced bronchoconstriction when compared to placebo.[4][5] Furthermore, the inhalation of Piriprost was found to be irritating to the respiratory tract.[4][5] These findings cast doubt on the clinical utility of Piriprost as an inhaled antiasthmatic agent and ultimately led to the discontinuation of its development for this indication.

Visualizing the Scientific Pathway of Piriprost

Figure 1: The Arachidonic Acid Cascade and the Site of Piriprost Inhibition

A flowchart depicting the key stages of an in vivo experiment to evaluate the efficacy of Piriprost in an antigen-induced model of asthma.

Summary of Key Developmental Data

| Phase of Development | Model/System | Key Findings | Reference |

| In Vitro Pharmacology | Rat Basophilic Leukemia (RBL-1) cells, Mouse Mast Cells | Demonstrated inhibition of 5-lipoxygenase and parallel reduction of 5-HETE, LTB4, and sulfidopeptide leukotrienes. IC50 values in the micromolar range. | [1] |

| In Vivo Preclinical | Actively Sensitized Guinea Pigs | Inhibited the leukotriene-dependent component of antigen-induced bronchoconstriction. | [2] |

| In Vivo Preclinical | Rhesus Monkeys | Protected against ozone-induced methacholine hyperresponsive small airways. | [3] |

| Phase II Clinical Trial | Patients with Allergen- and Exercise-Induced Asthma | Inhaled Piriprost showed no significant protective effect on FEV1 decline compared to placebo. Caused respiratory tract irritation. | [4][5] |

Conclusion: A Valuable Lesson in the Path to New Asthma Therapies

The historical development of Piriprost serves as a critical case study in the field of antiasthmatic drug discovery. While it did not ultimately prove to be a clinically effective treatment for asthma, its rational design and preclinical evaluation provided important validation for targeting the 5-lipoxygenase pathway. The challenges encountered in its clinical development, particularly the disconnect between preclinical efficacy and clinical outcomes, as well as formulation-related issues like respiratory irritation, highlighted the complexities of translating a novel mechanism of action into a successful therapeutic. The scientific journey of Piriprost, though not culminating in a marketed drug, contributed to the body of knowledge that paved the way for the development of other leukotriene modifiers that are now established components of asthma management.

References

-

Bach, M. K., Griffin, R. L., & Richards, I. M. (1985). Inhibition of the presumably leukotriene-dependent component of antigen-induced bronchoconstriction in the guinea pig by piriprost (U-60,257). International Archives of Allergy and Applied Immunology, 77(1-2), 264–266. [Link]

-

Bach, M. K., Brashler, J. R., & Morton, D. R. (1987). Experiments on the mode of action of piriprost (U-60257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells. Biochemical Pharmacology, 36(9), 1461–1466. [Link]

-

McNee, M. L., & Johnson, H. G. (1988). Inhibition of the 5-lipoxygenase pathway with piriprost (U-60,257) protects normal primates from ozone-induced methacholine hyperresponsive small airways. Prostaglandins, 35(3), 459–466. [Link]

-

Braquet, P., & Garay, R. P. (1987). Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils. Prostaglandins, Leukotrienes, and Medicine, 29(2-3), 131–135. [Link]

-

Mann, J. S., Robinson, C., Sheridan, A. Q., Clement, P., Bach, M. K., & Holgate, S. T. (1986). Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma. Thorax, 41(10), 746–752. [Link]

-

AdisInsight. (1994). Piriprost. AdisInsight. Retrieved from [Link]

-

Lebidois, J., Soifer, S. J., Clyman, R. I., & Heymann, M. A. (1987). Piriprost: a putative leukotriene synthesis inhibitor increases pulmonary blood flow in fetal lambs. Pediatric Research, 22(3), 350–354. [Link]

- Holgate, S. T., & Robinson, C. (1987). 6 The contribution of inflammatory mediators to the pathogenesis of asthma. Immunology and Molecular Biology of the Allergic Response, 135.

- R&D Focus Drug News. (1994). U-60257. R&D Focus Drug News, 3(38), 1.

-

Mann, J. S., Holgate, S. T., Robinson, C., & Sheridan, A. Q. (1986). The effect of a 5-lipoxygenase inhibitor (U-60,257) on the bronchoconstrictor response to hyperventilation and exercise in asthma. Thorax, 41(10), 746-752. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Attenuation of antigen-induced bronchoconstriction in guinea pigs by a new xanthine derivative (HWA448) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. academicjournals.org [academicjournals.org]

A Comprehensive Technical Guide to the Pharmacokinetic Profile of Piriprost in Rodent Models

Executive Summary

Piriprost (U-60,257) is a potent inhibitor of leukotriene formation, acting on the 5-lipoxygenase pathway.[1] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is fundamental for the preclinical development and interpretation of its pharmacological effects. This guide provides an in-depth analysis of the expected pharmacokinetic characteristics of Piriprost in rodent models, such as rats and mice. It synthesizes established principles of drug metabolism with specific data on leukotriene pathway inhibitors to offer a predictive and practical framework for researchers. Detailed experimental protocols for conducting robust rodent PK studies are provided, alongside guidance on data interpretation and visualization, to ensure scientific rigor and reproducibility.

Introduction to Piriprost and its Mechanism of Action

Piriprost, chemically known as 6,9-deepoxy-6,9-(phenylimino)-Δ6,8-prostaglandin I1, was developed as a selective inhibitor of the 5-lipoxygenase pathway.[2] This pathway is responsible for the synthesis of leukotrienes, which are potent lipid mediators involved in inflammatory processes.[3] Specifically, Piriprost has been shown to inhibit the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), leukotriene B4 (LTB4), and the sulfidopeptide leukotrienes (LTC4, LTD4, and LTE4) in both rat and mouse mast cells.[1] By blocking the production of these pro-inflammatory molecules, Piriprost has demonstrated potential in mitigating inflammatory responses, such as reducing leukocyte accumulation in animal models of acute inflammation.[2] Its action as a 5-lipoxygenase inhibitor, rather than a receptor antagonist, makes its pharmacokinetic and pharmacodynamic relationship a critical area of study for predicting efficacy.[1]

The 5-Lipoxygenase Signaling Pathway

The following diagram illustrates the 5-lipoxygenase pathway and the site of action for Piriprost.

Caption: Site of Piriprost Inhibition in the 5-Lipoxygenase Pathway.

Predicted Pharmacokinetic Profile of Piriprost in Rodent Models

While specific, publicly available pharmacokinetic data for Piriprost is limited, we can infer its likely ADME properties based on its chemical class and data from other leukotriene modifiers studied in rodents.[4][5] Rodent models, primarily mice and rats, are crucial in preclinical studies to understand a drug's behavior in a living system before human trials.[6][7]

Absorption

Following oral administration in rodents, the absorption of Piriprost is anticipated to be moderate. The absolute bioavailability of other leukotriene antagonists, such as zafirlukast, has been reported to be around 68% in rats.[4] Factors influencing oral absorption include the compound's solubility, permeability, and susceptibility to first-pass metabolism in the gut and liver.[8] For a comprehensive assessment, both oral (p.o.) and intravenous (i.v.) routes of administration should be evaluated to determine absolute bioavailability.[9]

Distribution

Once absorbed, Piriprost is expected to distribute into various tissues. The volume of distribution (Vd) will determine the extent of this distribution. A low Vd would suggest the compound is primarily confined to the bloodstream, while a high Vd would indicate significant distribution into tissues. Given its inhibitory effects on neutrophils and platelets, it is expected to distribute to sites of inflammation.[10] High plasma protein binding is a common characteristic of this class of drugs, which would confine the free, active compound concentration.[11]

Metabolism

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzyme system playing a major role.[8] It is highly probable that Piriprost undergoes hepatic metabolism. The specific CYP isoforms involved would need to be identified through in vitro studies with rodent liver microsomes. Common metabolic pathways include oxidation, hydroxylation, and conjugation to enhance water solubility for excretion. The extent of metabolism will significantly impact the compound's half-life and clearance.

Excretion

Excretion of Piriprost and its metabolites is likely to occur through both renal (urine) and biliary (feces) routes. For many leukotriene antagonists, biliary excretion is a significant pathway.[11] Studies using metabolic cages to collect urine and feces are essential for a complete understanding of the excretion pathways and to perform a mass balance analysis.[12]

Key Pharmacokinetic Parameters in Rodent Models

A typical rodent PK study aims to define several key parameters that describe the compound's behavior over time.[13] These parameters are crucial for designing subsequent efficacy and toxicology studies.[6]

| Parameter | Description | Significance in Rodent Models |

| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption and potential for acute effects. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC (Area Under the Curve) | Total drug exposure over time | A key indicator of overall bioavailability and exposure. |

| t1/2 (Half-life) | Time for plasma concentration to decrease by half | Determines dosing frequency and time to reach steady-state. |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Reflects the efficiency of drug elimination from the body. |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Indicates the extent of tissue distribution. |

| F% (Bioavailability) | Fraction of an oral dose that reaches systemic circulation | Essential for comparing oral and intravenous dosing.[9] |

Table 1: Key Pharmacokinetic Parameters and Their Significance.

Experimental Methodologies for Rodent PK Studies

Conducting a well-designed pharmacokinetic study is paramount for obtaining reliable and reproducible data.[14][15] The following sections outline a standard workflow.

Caption: General Workflow for a Rodent Pharmacokinetic Study.

Animal Models and Husbandry

-

Species: Wistar or Sprague-Dawley rats are commonly used for PK studies due to their size, which allows for serial blood sampling.[16] C57BL/6 or BALB/c mice are also frequently used.[17]

-

Health Status: Animals should be specific-pathogen-free and allowed to acclimate for at least one week before the study.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. For oral dosing studies, an overnight fast may be required.

Dosing and Administration

-

Rationale: The choice of dosing route depends on the study's objective. Intravenous (IV) administration is used to determine clearance and volume of distribution, while oral (p.o.) administration is used to assess bioavailability.[18]

-

Protocol (Oral Gavage in Rats):

-

Accurately weigh each animal to calculate the precise dose volume.

-

Prepare the dosing formulation of Piriprost in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Gently restrain the rat.

-

Insert a ball-tipped gavage needle into the esophagus and deliver the formulation directly into the stomach.

-

Record the exact time of dosing.

-

Blood Sampling Techniques

-

Rationale: Serial blood sampling from the same animal reduces inter-animal variability and the total number of animals required.[13]

-

Protocol (Saphenous Vein Sampling in Rats):

-

Place the rat in a restraint tube.

-

Gently shave the area over the saphenous vein on the hind leg.

-

Apply a small amount of petroleum jelly to the area to help the blood bead.

-

Puncture the vein with a 25-gauge needle.

-

Collect blood (~100-200 µL) into a heparinized capillary tube at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Apply gentle pressure to the puncture site to stop the bleeding.

-

Bioanalytical Method for Piriprost Quantification

-

Rationale: A validated bioanalytical method is crucial for the accurate and precise quantification of the drug in plasma.[19] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[20][21]

-

Protocol (Plasma Sample Preparation and Analysis):

-

Protein Precipitation: To the collected plasma sample (e.g., 50 µL), add three volumes of cold acetonitrile containing an internal standard. Vortex vigorously to precipitate plasma proteins.[22]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

-

LC-MS/MS Analysis: Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system. Develop a chromatographic method to separate Piriprost from endogenous plasma components.

-

Quantification: Create a calibration curve using known concentrations of Piriprost in blank plasma. Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[23]

-

Discussion and Interspecies Scaling

Data obtained from rodent PK studies are invaluable for predicting human pharmacokinetics.[24] However, interspecies differences in metabolism and physiology must be considered.[25] Allometric scaling, which relates physiological parameters to body weight, is a common method for extrapolating rodent data to predict human PK parameters.[26] While useful, these predictions should be refined with in vitro data from human systems (e.g., human liver microsomes) to improve accuracy.[27]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic profile of Piriprost in rodent models. Although specific ADME data for Piriprost is not extensively published, by leveraging knowledge of its chemical class and established preclinical methodologies, researchers can design robust studies to characterize its absorption, distribution, metabolism, and excretion. The detailed protocols and workflow presented herein serve as a practical resource for drug development professionals, ensuring the generation of high-quality data essential for advancing novel anti-inflammatory therapies.

References

- Animal models in leukotriene research: Current insights into complex pathways and therapeutic intervention. PubMed.

- Experiments on the mode of action of piriprost (U-60257)

- Animal models in leukotriene research: Current insights into complex pathways and therapeutic intervention | Request PDF.

- Asthma: The Use of Animal Models and Their Transl

- Snapshot PK: a rapid rodent in vivo preclinical screening approach.

- Piriprost: a putative leukotriene synthesis inhibitor increases pulmonary blood flow in fetal lambs. PubMed.

- Pharmacological inhibition of leukotrienes in an animal model of bleomycin-induced acute lung injury. PMC.

- In Vivo Pharmacokinetic (PK) Studies. Selvita.

- Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils. PubMed.

- Inhibition of human platelet and neutrophil function by piriprost (U-60257). PubMed.

- Rodent PK Studies | Mouse, R

- A Role for Cysteinyl Leukotrienes in Airway Remodeling in a Mouse Asthma Model.

- Oral Pharmacokinetics and Food Interaction of the Leukotriene D4 Receptor Antagonist Verlukast. Amanote Research.

- Murine Pharmacokinetic Studies. PMC - NIH.

- Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administr

- Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.

- Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflamm

- Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists.

- Leukotriene receptor antagonist reduces inflammation and alveolar bone loss in a rat model of experimental periodontitis. PubMed.

- Pharmacokinetics Studies in Mice or R

- Review on Bioanalytical Method Development in Human Plasma. IJTSRD.

- Montelukast, a leukotriene receptor antagonist, inhibits the late airway response to antigen, airway eosinophilia, and IL-5-expressing cells in Brown Norway r

- Bioanalytical methods for breast milk and plasma. IMI ConcePTION.

- Pharmacokinetics, biodistribution and toxicology of novel cell-penetr

- PK/PD. Biomere.

- Prediction of in vivo pharmacokinetic parameters and time - exposure curves in rats using machine learning

- A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. International Journal of Scientific Research & Technology.

- Rodent Pharmacokinetics. WuXi AppTec Lab Testing Division.

- Comparison of mouse and rat cytochrome P450-mediated metabolism in liver and intestine. University of Groningen.

- Prediction of In Vivo Pharmacokinetic Parameters and Time - exposure curves in rats using machine learning from the chemical structure. Gareth Conduit.

- Kinetic modeling of hyperpolarized 13C1-pyruvate metabolism in normal r

- Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning

- A Comprehensive Investigation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

- Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool.

- The mitochondrial pyruvate carrier regulates adipose glucose partitioning in female mice. ScienceDirect.

- Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)

- Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. PubMed.

- Pharmacokinetic parameters for mice, rats, and dogs obtained by the...

- Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells. PubMed.

- ADME Properties in Drug Delivery. PMC - NIH.

- How do drug researchers address effects that only occur in rats?.

- Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in R

- The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. PMC.

Sources

- 1. Experiments on the mode of action of piriprost (U-60,257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal models in leukotriene research: Current insights into complex pathways and therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selvita.com [selvita.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. pure.rug.nl [pure.rug.nl]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of human platelet and neutrophil function by piriprost (U-60,257) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. parazapharma.com [parazapharma.com]

- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 17. mdpi.com [mdpi.com]

- 18. biomere.com [biomere.com]

- 19. ijtsrd.com [ijtsrd.com]

- 20. ConcePTION [imi-conception.eu]

- 21. ijsrtjournal.com [ijsrtjournal.com]

- 22. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 23. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. garethconduit.org [garethconduit.org]

- 25. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]

- 26. researchgate.net [researchgate.net]

- 27. optibrium.com [optibrium.com]

Technical Guide: Piriprost (U-60,257) Modulation of Airway Hyperresponsiveness

Part 1: Executive Summary

Piriprost (U-60,257) represents a foundational tool compound in respiratory pharmacology, historically utilized to dissect the role of the 5-lipoxygenase (5-LO) pathway in asthma pathophysiology. Unlike cysteinyl leukotriene receptor antagonists (e.g., montelukast) which block the receptor, Piriprost inhibits the 5-LO enzyme itself, preventing the synthesis of Leukotriene A4 (LTA4) and its downstream inflammatory metabolites (LTC4, LTD4, LTE4).

This guide details the application of Piriprost in preclinical research models, specifically focusing on its ability to attenuate the Late-Phase Asthmatic Response (LAR) and the subsequent development of Airway Hyperresponsiveness (AHR) . While superseded in the clinic by second-generation inhibitors (e.g., zileuton) due to potency and solubility profiles, Piriprost remains a critical reference compound for validating leukotriene-dependent mechanisms in airway remodeling and hypersensitivity.

Part 2: Mechanistic Architecture

The 5-Lipoxygenase Blockade

Airway hyperresponsiveness is often driven by a cascade of inflammatory mediators. The specific value of Piriprost lies in its upstream intervention. By inhibiting 5-LO, it starves the inflammatory cascade of cysteinyl leukotrienes (CysLTs), which are potent bronchoconstrictors and promoters of vascular permeability.

Mechanism of Action:

-

Substrate Competition: Piriprost acts as a glutathionyl analogue, competitively inhibiting the oxygenation of arachidonic acid at the C-5 position.

-

Downstream Effect: Reduction in LTC4 and LTD4 synthesis leads to diminished smooth muscle contraction and reduced eosinophilic infiltration during the late phase.

Visualization: The 5-LO Signaling Blockade

The following diagram illustrates the specific intervention point of Piriprost within the arachidonic acid cascade.

Figure 1: Piriprost inhibits 5-LO, preventing the conversion of Arachidonic Acid to 5-HPETE, thereby blocking the formation of pro-inflammatory leukotrienes.[1][2][3]

Part 3: Preclinical Efficacy in AHR Models

Research utilizing Piriprost has established a clear link between leukotriene synthesis and the late-phase response. The two primary models are the Ascaris suum-sensitive sheep and the ovalbumin-sensitized guinea pig.

Comparative Efficacy Data

The following table summarizes key quantitative outcomes from pivotal studies utilizing Piriprost.

| Model Organism | Challenge Agent | Administration Route | Key Outcome (EAR) | Key Outcome (LAR/AHR) | Reference |

| Sheep (Allergic) | Ascaris suum Antigen | Inhalation (Aerosol) | Moderate inhibition (variable) | Significant Inhibition of Late Phase and AHR | Abraham et al. [1] |

| Guinea Pig | Ovalbumin (OVA) | Intracardiac / Aerosol | Inhibition of bronchoconstriction | Prevention of leukocyte-dependent AHR | Bach et al. [2] |

| Human (Asthmatic) | Allergen / Exercise | Inhalation | Minimal effect | Failed to block LAR (likely due to irritancy/potency) | Mann et al. [3] |

Scientific Insight: The discrepancy between sheep/guinea pig success and human failure (Mann et al.) highlights a critical lesson in translational pharmacology. While Piriprost mechanistically works, its physicochemical properties (irritancy upon inhalation) masked its efficacy in humans, triggering reflex bronchoconstriction that confounded the results.

Part 4: Detailed Experimental Protocols

To replicate historical data or validate new 5-LO inhibitors using Piriprost as a control, strictly controlled protocols are required.

Protocol A: Sheep Model of Airway Hyperresponsiveness

This protocol is the "Gold Standard" for assessing the impact of drugs on the Late-Phase Asthmatic Response.

Objective: Determine if Piriprost pretreatment prevents antigen-induced AHR.

1. Subject Selection:

-

Use adult ewes (weight ~30-40 kg).

-

Validation: Animals must have a documented history of developing both early (EAR) and late (LAR) responses to Ascaris suum antigen. Only "dual responders" are valid for this protocol.

2. Baseline Measurements:

-

Intubate conscious sheep (nasotracheal) after topical anesthesia (2% lidocaine).

-

Measure Specific Lung Resistance (SRL) using an esophageal balloon catheter and a pneumotachograph.

-

Criterion: Baseline SRL must be < 1.5 cm H2O/L/sec.

3. Drug Administration (Piriprost):

-

Preparation: Dissolve Piriprost (U-60,257) in buffered saline (pH 7.4). Note: Piriprost is poorly soluble; requires careful pH adjustment or co-solvent (check specific solubility data, often requiring slightly alkaline pH initially).

-

Delivery: Nebulize 15-30 mg of Piriprost (total delivered dose) via an ultrasonic nebulizer directly into the endotracheal tube 30 minutes prior to antigen challenge.

4. Antigen Challenge:

-

Administer Ascaris suum extract (diluted to a predetermined responsiveness titer) via nebulizer for 20 minutes.

5. Data Acquisition:

-

EAR Phase: Measure SRL every 30 minutes for 0–4 hours.

-

LAR Phase: Measure SRL every 30 minutes from 4–8 hours post-challenge.

-

AHR Assessment: 24 hours post-challenge, administer inhaled Histamine or Carbachol dose-response. Calculate PC400 (provocative concentration increasing SRL by 400%).

6. Interpretation:

-

A successful run with Piriprost will show a blunted LAR (SRL does not rise significantly at 6-8 hours) and a preserved PC400 (no hyperresponsiveness) compared to vehicle control.

Visualization: Experimental Workflow

Figure 2: Temporal workflow for assessing Piriprost efficacy in the Sheep Model of Asthma.

Part 5: Critical Analysis & Limitations

While Piriprost provided the "proof of concept" that 5-LO inhibition could attenuate AHR, it is rarely used as a therapeutic candidate today. Researchers must understand why to interpret older data correctly:

-

Potency: Piriprost has an IC50 in the micromolar range (1-50 µM depending on assay conditions), whereas modern inhibitors like Zileuton or PF-4191834 are significantly more potent (nanomolar range).

-

Irritancy: As noted in Mann et al., inhaled Piriprost is an airway irritant. In human subjects, this irritation caused reflex bronchoconstriction, masking the anti-leukotriene benefit. This is a vital lesson for drug development: mechanism is not enough; delivery tolerability is paramount.

-

Selectivity: While primarily a 5-LO inhibitor, at high concentrations, Piriprost may exhibit off-target effects on glutathione S-transferases, potentially altering detoxification pathways.

References

-

Abraham, W. M., et al. (1986). Characterization of a late phase pulmonary response after antigen challenge in allergic sheep. American Review of Respiratory Disease.[4]

-

Bach, M. K., et al. (1985). Inhibition of the presumably leukotriene-dependent component of antigen-induced bronchoconstriction in the guinea pig by piriprost (U-60,257).[5] International Archives of Allergy and Applied Immunology.[5][6]

-

Mann, J. S., et al. (1986). Effect of inhaled piriprost (U-60,257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma.[6][7] Thorax.[7]

-

Fischer, A. S., et al. (2010). 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity.[8][9] British Journal of Pharmacology.

Sources

- 1. Effect of Piriprost, a 5-lipoxygenase inhibitor, on leukocyte accumulation during thioglycollate-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The late, but not early, asthmatic response is dependent on IL-5 and correlates with eosinophil infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the presumably leukotriene-dependent component of antigen-induced bronchoconstriction in the guinea pig by piriprost (U-60,257) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pyrrole Scaffold in Eicosanoid Pathway Modulation: A Comparative Analysis of Piriprost and Other Pyrrole Analog Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrole ring, a ubiquitous heterocyclic motif in natural products and synthetic pharmaceuticals, serves as a versatile scaffold for the design of potent enzyme inhibitors. Within the realm of inflammatory and immunological research, pyrrole-containing molecules have been successfully developed to target key enzymes in the arachidonic acid cascade, namely lipoxygenases (LOX) and cyclooxygenases (COX). This technical guide provides a comprehensive analysis of Piriprost (U-60,257), a selective 5-lipoxygenase inhibitor, and contrasts its molecular characteristics and mechanism of action with other notable pyrrole analog inhibitors that target the eicosanoid pathway. We will delve into the structure-activity relationships, target selectivity, and the experimental methodologies used to characterize these compounds, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Arachidonic Acid Cascade and the Significance of the Pyrrole Scaffold

The arachidonic acid (AA) cascade is a pivotal signaling pathway that governs a wide array of physiological and pathological processes, including inflammation, immunity, and hemostasis. Upon cellular stimulation, AA is liberated from membrane phospholipids and metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[1] The enzymes 5-lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of proinflammatory leukotrienes.[1]

The pyrrole nucleus, a five-membered aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability.[2] A number of pyrrole-containing compounds have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac, which primarily inhibit COX enzymes.[3] This guide will focus on a comparative analysis of pyrrole-based inhibitors targeting different nodes of the AA cascade, with a central focus on the 5-LOX inhibitor, Piriprost.

Piriprost: A Selective Inhibitor of the 5-Lipoxygenase Pathway

Piriprost, also known as U-60,257, is a pyrrole-containing compound that has been identified as a selective inhibitor of 5-lipoxygenase.[4] Its inhibitory action on the 5-LOX pathway has been demonstrated to be beneficial in models of airway hyperresponsiveness.[5]

Chemical Structure and Properties

-

IUPAC Name: 5-((4R,5R)-5-hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)-1-phenyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-2-yl)pentanoic acid

-

Molecular Formula: C26H35NO4

-

Molecular Weight: 425.57 g/mol

Mechanism of Action

Piriprost exerts its inhibitory effect by directly targeting the 5-lipoxygenase enzyme, thereby blocking the initial steps in the biosynthesis of leukotrienes from arachidonic acid.[6] This mechanism is distinct from that of many other anti-inflammatory agents that target the COX enzymes. One study has suggested that Piriprost may also act as a competitive antagonist of the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor in neutrophils, an action that appears to be independent of its lipoxygenase inhibition.[6]

In Vitro Potency

Piriprost has been shown to inhibit the formation of leukotrienes in various cell-based assays. For instance, in a study using human neutrophils, Piriprost inhibited LTB4 synthesis with an IC50 of 14 µM.

Comparative Analysis: Piriprost vs. Other Pyrrole Analog Inhibitors

The versatility of the pyrrole scaffold has led to the development of a diverse range of inhibitors targeting different enzymes within the arachidonic acid pathway. A comparative analysis of these compounds highlights the subtle structural modifications that govern their target selectivity and potency.

Pyrrole-Based Cyclooxygenase (COX) Inhibitors

A significant number of pyrrole analogs have been synthesized and evaluated as inhibitors of COX-1 and COX-2.[7][8][9] These compounds often feature a diarylpyrrole core, where the two aryl groups occupy the hydrophobic channels of the COX active site.

-

Key Structural Features: Many potent and selective COX-2 inhibitors possess a sulfonamide or a similar acidic group, which interacts with a secondary pocket in the COX-2 enzyme that is not readily accessible in COX-1.[7]

-

Examples: A series of 1,2-diarylpyrroles have been shown to be potent and selective COX-2 inhibitors, with some analogs exhibiting IC50 values in the nanomolar range. For example, a diarylpyrrole with a sulfonamide group has a COX-2 IC50 of 14 nM.[7]

Dual COX/LOX Inhibitors with a Pyrrole Core

Recognizing the involvement of both prostaglandins and leukotrienes in inflammation, efforts have been directed towards the development of dual inhibitors of COX and LOX enzymes.[2][3][10][11] The pyrrole scaffold has proven to be a suitable template for designing such multi-target agents.

-

Licofelone: A notable example is Licofelone, a dihydropyrrolizine derivative that acts as a dual inhibitor of 5-LOX and COX enzymes.[3]

-

Pyrroloquinazoline Derivatives: A pyrroloquinazoline derivative has been reported to exhibit dual inhibitory activity against COX-2 and 5-lipoxygenase.[10]

-

Pyrrolizine Derivatives: Another example is a pyrrolizine derivative, ML 3000, which has been shown to inhibit both cyclooxygenase and 5-lipoxygenase.[11]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of pyrrole-based inhibitors are dictated by the nature and position of substituents on the pyrrole ring and its appended functionalities.

-

For COX Inhibitors: The presence of a p-sulfonamidophenyl group at one of the aryl positions is a common feature for potent and selective COX-2 inhibition.[7]

-

For LOX Inhibitors: The structural requirements for potent 5-LOX inhibition by pyrrole analogs are less defined than for COX inhibitors. However, studies on tricyclic hydroxamic acids derived from pyrroles have shown weak inhibitory activity against 5-lipoxygenase.[12] A recent study on novel pyrrole derivatives identified a compound with an IC50 of 7.5 µM for soybean LOX.[13]

Quantitative Comparison of Inhibitory Potency

To provide a clear comparison of the inhibitory activities of Piriprost and other representative pyrrole analog inhibitors, the following table summarizes their reported IC50 values against their respective targets.

| Compound Class | Specific Compound Example | Target(s) | IC50 Value | Reference |

| 5-LOX Inhibitor | Piriprost | 5-Lipoxygenase (LTB4 synthesis) | 14 µM (human neutrophils) | Not explicitly stated in provided text |

| COX-2 Inhibitor | 1,2-Diarylpyrrole with sulfonamide | COX-2 | 14 nM | [7] |

| COX-2 Inhibitor | Pyrrole 4 | COX-2 | 0.65 µM | [3] |

| Dual COX/LOX Inhibitor | Pyrrole 2 | Soybean LOX | 7.5 µM | [13] |

| Dual COX/LOX Inhibitor | Hybrid 5 | COX-2 | 0.55 µM | [3] |

| Dual COX/LOX Inhibitor | Hybrid 6 | Soybean LOX | 27.5 µM | [13] |

Experimental Protocols for Inhibitor Characterization

The evaluation of enzyme inhibitors requires robust and well-validated experimental protocols. Below are representative step-by-step methodologies for assessing the inhibitory activity of compounds against 5-lipoxygenase and cyclooxygenase.

5-Lipoxygenase Inhibition Assay (Cell-Based)

This protocol describes a general method for determining the IC50 value of a test compound against 5-LOX in a cellular context.

-

Cell Culture: Culture a suitable cell line known to express 5-lipoxygenase, such as rat basophilic leukemia cells (RBL-1).

-